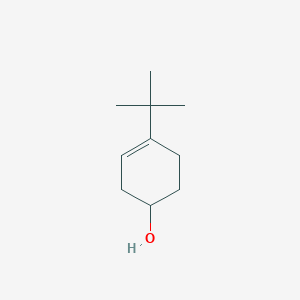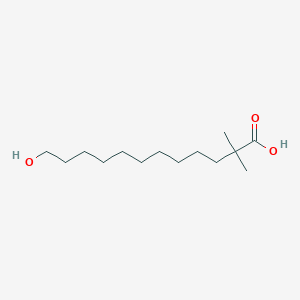
12-Hydroxy-2,2-dimethyldodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-2,2-dimethyldodecanoic acid is an organic compound with the molecular formula C14H28O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Hydroxy-2,2-dimethyldodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of 12-hydroxy-2,2-dimethyldodecanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . Another method includes the hydrolysis of corresponding esters or amides, which can be prepared through esterification or amidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-2,2-dimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted hydroxy acids.
Scientific Research Applications
12-Hydroxy-2,2-dimethyldodecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-Hydroxy-2,2-dimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form corresponding ketones or aldehydes . Additionally, its carboxylic acid group can participate in various biochemical reactions, including esterification and amidation .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxydodecanoic acid: Similar structure but lacks the dimethyl substitution at the 2-position.
2,2-Dimethyldodecanoic acid: Similar structure but lacks the hydroxyl group at the 12-position.
Uniqueness
12-Hydroxy-2,2-dimethyldodecanoic acid is unique due to the presence of both a hydroxyl group and a dimethyl substitution on the dodecane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
92838-64-7 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
12-hydroxy-2,2-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-14(2,13(16)17)11-9-7-5-3-4-6-8-10-12-15/h15H,3-12H2,1-2H3,(H,16,17) |
InChI Key |
JVOBZZSMAWEUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
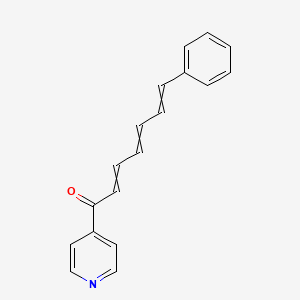
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
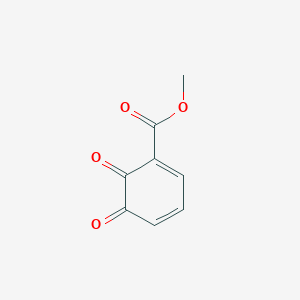
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
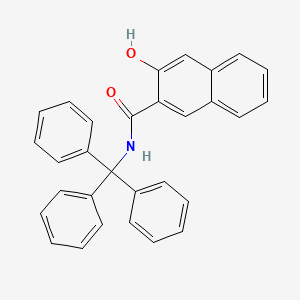

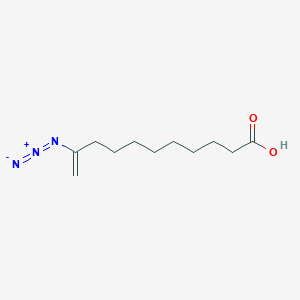
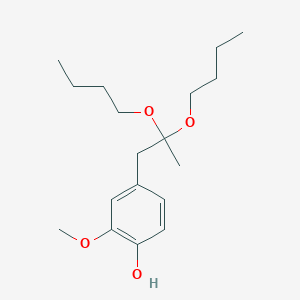
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
